3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one with 1-(4-phenylpiperazin-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazine or piperazine derivatives.
Scientific Research Applications
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A simpler derivative with similar core structure but lacking the piperazine moiety.
4-(3-chlorophenyl)-1-piperazinyl derivatives: Compounds with similar piperazine structures but different substituents on the benzotriazine ring.
Uniqueness
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the combination of the benzotriazine core and the phenylpiperazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H23N5O2/c1-2-19(26-20(27)17-10-6-7-11-18(17)22-23-26)21(28)25-14-12-24(13-15-25)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3 |
InChI Key |
RYKPRRZDSOWENK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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